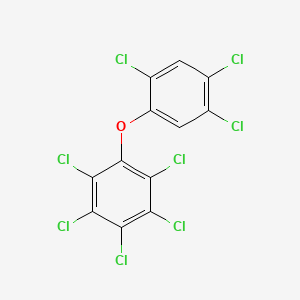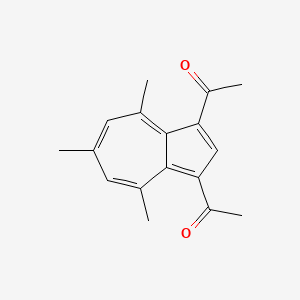![molecular formula C37H62N2O30 B13791574 D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)
D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- is a complex carbohydrate compound. It is a type of glycan, which is a molecule consisting of a chain of sugar molecules. This compound is significant in various biological processes, including cell-cell communication, immune response, and pathogen recognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- involves multiple steps of glycosylation reactions. These reactions typically require the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids or enzymes to facilitate the formation of glycosidic bonds. The reaction conditions often include controlled temperatures, pH levels, and solvent systems to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biotechnological methods, such as the fermentation of genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of the compound. The process involves the cultivation of the microorganisms in bioreactors, followed by the extraction and purification of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized acids, reduced alcohols, and substituted glycosides.
Wissenschaftliche Forschungsanwendungen
D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug development, particularly in targeting specific cell surface receptors.
Industry: Utilized in the production of glycan-based materials and as a component in various biotechnological applications.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as cell surface receptors and enzymes. These interactions can trigger signaling pathways that regulate various cellular processes. The exact mechanism of action involves the binding of the compound to its target, leading to conformational changes and subsequent activation or inhibition of downstream pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactose: A disaccharide composed of glucose and galactose.
Sucrose: A disaccharide composed of glucose and fructose.
Maltose: A disaccharide composed of two glucose molecules.
Uniqueness
D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2®6)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)- is unique due to its complex structure and the presence of multiple functional groups, which confer specific biological activities and interactions. Unlike simpler disaccharides, this compound’s intricate arrangement allows for more diverse and specific roles in biological systems.
Eigenschaften
Molekularformel |
C37H62N2O30 |
|---|---|
Molekulargewicht |
1014.9 g/mol |
IUPAC-Name |
(2S,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methylperoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H62N2O30/c1-9(44)38-17-11(46)3-37(36(58)59,68-30(17)19(48)12(47)4-40)69-60-8-16-20(49)23(52)26(55)34(64-16)66-29-18(39-10(2)45)33(62-13(5-41)21(29)50)67-31-22(51)14(6-42)63-35(27(31)56)65-28-15(7-43)61-32(57)25(54)24(28)53/h11-35,40-43,46-57H,3-8H2,1-2H3,(H,38,44)(H,39,45)(H,58,59)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20-,21+,22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32?,33-,34-,35-,37-/m0/s1 |
InChI-Schlüssel |
FCFCEBZRBIZDHH-QJXGVRBMSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OOC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](OC([C@@H]([C@H]5O)O)O)CO)CO)O)NC(=O)C)O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OOCC2C(C(C(C(O2)OC3C(C(OC(C3O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5O)O)O)CO)CO)O)NC(=O)C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


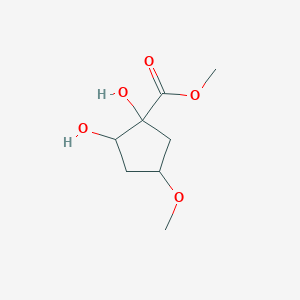
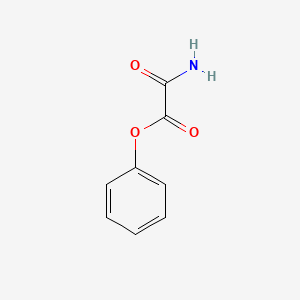
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
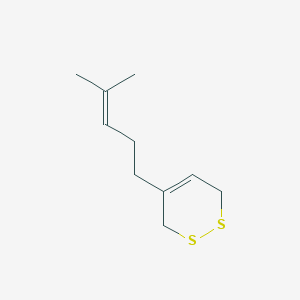
![3-[(5,5-Dimethyl-1,3,2-dioxaborinan-2-YL)oxy]-N,N,2,2-tetramethylpropylamine](/img/structure/B13791541.png)
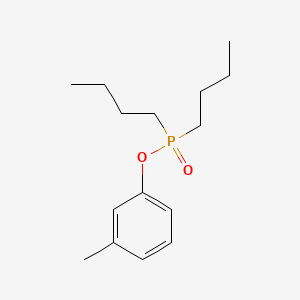

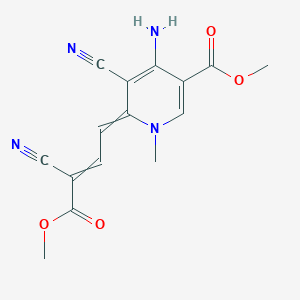
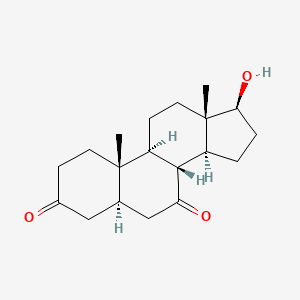
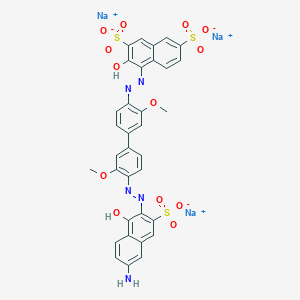
![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] 2,3-dihydroxybutanedioate](/img/structure/B13791579.png)

